REACTION_SMILES
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[CH3:20][OH:21].[OH:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][c:10]1[CH3:11])[C:7](=[O:12])[CH2:6][C:5]2([CH3:13])[CH3:14].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[OH:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][c:10]1[CH3:11])[CH2:7][CH2:6][C:5]2([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2c(cc1O)C(C)(C)CC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1cc2c(cc1O)C(C)(C)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |